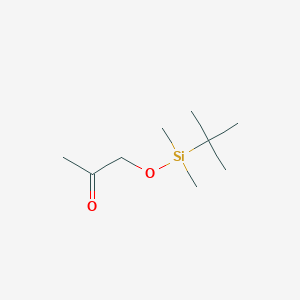

1-(tert-Butyldimethylsilyloxy)-2-propanone

Vue d'ensemble

Description

The compound 1-(tert-Butyldimethylsilyloxy)-2-propanone is a silyl ether derivative that is used in organic synthesis as a protective group for hydroxyl functionalities. This compound is part of a broader class of silyl ethers that are commonly employed in the protection of alcohols due to their stability under a variety of conditions and their ability to be removed selectively when desired .

Synthesis Analysis

The synthesis of related silyloxy compounds often involves the use of tert-butyldimethylsilyl groups to protect hydroxyl groups. For instance, optically active cyclohexenone derivatives have been synthesized using a Ti(II)-mediated intramolecular nucleophilic acyl substitution reaction and a FeCl3-mediated ring expansion reaction, starting from ethyl 3-(tert-butyldimethylsiloxy)-5-hexenoate . Similarly, 1,8-di-tert-butyldimethylsilyloxybicyclo[2.2.2]oct-5-en-2-ones undergo base-promoted acyloin rearrangement, retaining the silyloxy protecting groups . These methods demonstrate the versatility of tert-butyldimethylsilyloxy groups in complex organic syntheses.

Molecular Structure Analysis

The molecular structure of silyl ether derivatives like 1-(tert-Butyldimethylsilyloxy)-2-propanone is characterized by the presence of a silicon atom bonded to two methyl groups, a tert-butyl group, and an oxygen atom that is part of the protected alcohol functionality. The stability of these compounds can be attributed to the bulky tert-butyl group, which provides steric protection and enhances the hydrolytic stability of the silyl ether bond .

Chemical Reactions Analysis

Silyl ethers, including those with tert-butyldimethylsilyloxy groups, participate in various chemical reactions. They can undergo cycloadditions, as seen in the [4 + 2] cycloaddition of 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate . Additionally, they can be involved in replacement reactions, such as the synthesis of 3-(S)-[(tert-butyldiphenylsilyl)oxy]-2-butanone from (S)-(-)-ethyl lactate . The tert-butyldimethylsilyloxy group can also be retained during rearrangements, as demonstrated in the synthesis of 1,8-disilyloxybicyclo[3.2.1]oct-3-en-2-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(tert-Butyldimethylsilyloxy)-2-propanone and related compounds are influenced by the presence of the silyl ether group. These compounds are generally stable in water and alcohol bases, resistant to hydrogenolysis, and can withstand mild chemical reduction . The tert-butyl group contributes to the steric bulk, which can affect the solubility and reactivity of these compounds. The silyl group can be removed under acidic or fluoride ion conditions, as seen in the fluoride-induced chemiluminescence from tert-butyldimethylsilyloxy-substituted dioxetanes .

Applications De Recherche Scientifique

Synthesis of Organic Compounds

1-(tert-Butyldimethylsilyloxy)-2-propanone is involved in the synthesis of various organic compounds. For instance, it is used in the synthesis of 3,3-Dialkoxy-2-trialkylsiloxypropenes, where silylation of 1,1-dialkoxy-2-propanones leads to 2-trialkylsiloxypropenal acetals (Keiko et al., 2003). Another example is its role in creating Ethyl 1-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-5-[(2′S)-tetrahydropyran-2-yloxy]-d-glycero-α-d-manno-heptofuronate, a product of the Henry reaction (Soengas et al., 2008).

Chemiluminescence Studies

This compound plays a role in chemiluminescence research. Thermally stable 1,2-dioxetanes bearing tert-butyldimethylsilyloxyaryl groups have been prepared, and their reaction with fluoride ion generates chemiluminescence (Schaap et al., 1987).

Investigations into Alkylidene Carbene Reactions

It is used in studies involving alkylidene carbenes. The carbene generated from 1,4-di(tert-butyldimethylsilyloxy)-3-benzyloxy-butane-2-one was investigated for its insertion reaction into the benzylic position (Hobley et al., 2003).

Surface Chemistry and Catalysis

The compound is significant in surface chemistry, such as in the study of the thermal chemistry of related compounds on metal surfaces and their conversion pathways (Zhao et al., 2010).

Effects on Molecular Organization

Its derivatives have been studied for their effects on the molecular organization of water, an area crucial for understanding hydrophobic and hydrophilic interactions (Miki et al., 2005).

Mécanisme D'action

Target of Action

It is known that this compound is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .

Mode of Action

The mode of action of 1-(tert-Butyldimethylsilyloxy)-2-propanone involves its interaction with its targets through nucleophilic substitution, hydrolysis, and silicon etherification reactions . This compound is used as an important reagent in the total synthesis of various bioactive compounds .

Biochemical Pathways

It is involved in the preparation of key intermediates in the synthesis of various compounds .

Pharmacokinetics

The tert-butyldimethylsilyloxy group is known to be more hydrolytically stable compared to trimethylsilyl ethers, which may influence its bioavailability .

Result of Action

The result of the action of 1-(tert-Butyldimethylsilyloxy)-2-propanone is the production of various bioactive compounds. For instance, it has been used as a reagent in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .

Action Environment

The action, efficacy, and stability of 1-(tert-Butyldimethylsilyloxy)-2-propanone can be influenced by various environmental factors. For instance, the reaction of this compound with its targets is catalyzed by DMF (Dimethylformamide) . Furthermore, the tert-butyldimethylsilyloxy group is stable to aqueous base but may be converted back to the alcohols under acidic conditions .

Propriétés

IUPAC Name |

1-[tert-butyl(dimethyl)silyl]oxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYDYTSJUGPFLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399591 | |

| Record name | 1-(tert-Butyldimethylsilyloxy)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butyldimethylsilyloxy)-2-propanone | |

CAS RN |

74685-00-0 | |

| Record name | 1-(tert-Butyldimethylsilyloxy)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

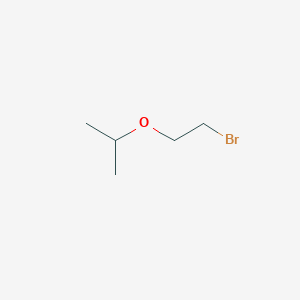

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)

![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)

![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)

![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)

![2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid](/img/structure/B1275691.png)

![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)

![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)